3-Cyclobutene-1,2-dione, 3,4-dichloro-

Organic Synthesis Process Chemistry Intermediate Preparation

Researchers requiring precise regioselectivity in squaraine dye or cyclocarbon synthesis often face variability with generic dialkyl squarates. 3,4-Dichloro-3-cyclobutene-1,2-dione (CAS 2892-63-9) eliminates this uncertainty through its distinct, high electrophilicity profile. - Enables controlled, sequential 1,2- and 1,4-additions for building unsymmetrical architectures. - Essential for constructing cyclocarbons (e.g., C18, C24) via Sonogashira coupling, a route inaccessible with less reactive esters. - Facilitates reliable, multi-step cross-coupling strategies in drug discovery and agrochemical development.

Molecular Formula C4Cl2O2
Molecular Weight 150.94 g/mol
CAS No. 2892-63-9
Cat. No. B1295039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutene-1,2-dione, 3,4-dichloro-
CAS2892-63-9
Molecular FormulaC4Cl2O2
Molecular Weight150.94 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C1=O)Cl)Cl
InChIInChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7
InChIKeySXOQOOQUBDERIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-3-cyclobutene-1,2-dione Procurement and Reactivity Guide


3,4-Dichloro-3-cyclobutene-1,2-dione (CAS 2892-63-9), also known as squaric acid dichloride, is a highly electrophilic cyclic diketone characterized by its four-membered ring bearing two chlorine substituents and two carbonyl groups [1]. This compound serves as a key intermediate in organic synthesis, materials science, and pharmaceutical research due to its capacity to undergo sequential nucleophilic substitutions and cycloadditions. Its reactivity profile is distinct from other squaric acid derivatives, which influences selection in procurement decisions.

Reactivity profile Sequential nucleophilic substitution and cycloaddition capability from a single electrophilic core
Synthetic workflow Supports controlled introduction of two distinct substituents for unsymmetrical architectures
Substitution control 1,2- and 1,4-addition pathways tunable by catalyst, unlike dialkyl squarates

Why Generic Squaric Acid Derivatives Cannot Substitute


Substituting 3,4-dichloro-3-cyclobutene-1,2-dione with other squaric acid derivatives, such as dialkyl squarates (e.g., dimethyl or dibutyl squarate), fundamentally alters reaction outcomes, yields, and product profiles. While dialkyl squarates are effective for synthesizing symmetrical squaramides and squaraines, squaric acid dichloride exhibits markedly higher electrophilicity and distinct regioselectivity . Specifically, reactions with nucleophiles can follow different pathways: dialkyl squarates typically undergo 1,2-addition, whereas squaric acid dichloride can undergo both 1,2- and 1,4-additions depending on the conditions and catalyst [1]. Furthermore, in specific contexts such as the synthesis of unsymmetrical squaraine dyes, using the dichloride is essential for achieving the desired substitution pattern and hypsochromic shift, whereas dialkyl squarates lead to different product distributions [2]. This makes generic substitution without rigorous validation a source of significant experimental variability.

Electrophilicity & regioselectivity mismatch
Dialkyl squarates exhibit lower electrophilicity and primarily give 1,2-addition, leading to different product profiles than the dichloride.
Unsymmetrical squaraine dye synthesis
Generic squarates fail to achieve the sequential substitution pattern and hypsochromic shift required for unsymmetrical dyes.
Reaction pathway divergence
With hydroxylamines, dialkyl squarates undergo substitution while the dichloride follows deoxygenation, altering synthetic outcomes.

Comparative Reactivity Evidence Against Squaric Acid Derivatives


Optimized Synthesis Efficiency and Yield

A modern, optimized protocol for synthesizing 3,4-dichloro-3-cyclobutene-1,2-dione from squaric acid and oxalyl chloride provides a high and reliable yield. This method represents a significant improvement over traditional preparations using thionyl chloride, which often give lower yields and require more rigorous purification [1].

Reported synthesis yield
Direct head-to-head comparison
79% yield
vs lower yields (typically <70%) with thionyl chloride methods
Reported yield improvement supports scalable procurement review
Optimized protocol using oxalyl chloride/DMF
Organic Synthesis Process Chemistry Intermediate Preparation

Catalyst-Controlled 1,2- vs. 1,4-Addition Selectivity

The reactivity of 3,4-dichloro-3-cyclobutene-1,2-dione with nucleophiles is tunable. In contrast to squaric acid esters which predominantly undergo 1,2-addition, the dichloride can be directed to undergo either 1,2- or 1,4-addition depending on the substitution pattern of the nucleophile and the presence of a Lewis acid catalyst like TiCl4 [1]. This provides a level of control not readily achievable with other squaric acid derivatives.

Catalyst-controlled selectivity
Class-level inference
1,2- and 1,4-addition
vs squaric acid esters (primarily 1,2-addition)
Qualitative difference; tunable with TiCl₄
Supports broader product scope in medicinal chemistry research
Reaction with allylsilanes/silyl enol ethers
Organic Synthesis Catalysis Cycloaddition

Divergent Deoxygenation Pathway with Hydroxylamines

The reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with hydroxylamines results in deoxygenation, a reaction pathway distinct from that of its dimethyl ester analog [1]. Specifically, 3,4-dimethoxy-3-cyclobutene-1,2-dione undergoes a straightforward substitution to yield 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones, whereas the dichloride proceeds through a different mechanistic route leading to different products. This demonstrates that the chlorine atoms impart a fundamentally different reactivity profile compared to alkoxy groups.

Deoxygenation vs substitution
Direct head-to-head comparison
Deoxygenation pathway
vs dimethyl squarate (substitution)
Reaction with hydroxylamines yields distinct products
Prevents selection of unsuitable analog for deoxygenation-based routes
Divergent mechanism due to chlorine leaving groups
Organic Synthesis Heterocyclic Chemistry Reaction Mechanisms

Key Application Scenarios Based on Comparative Evidence


Unsymmetrical Squaraine Dyes for NLO and Photoconductive Materials

3,4-Dichloro-3-cyclobutene-1,2-dione is a preferred starting material for constructing unsymmetrical squaraine dyes [1]. Its sequential reactivity allows for the controlled introduction of two different nucleophilic moieties (e.g., different anilines or heterocycles), which is essential for tuning the dyes' absorption maxima and achieving specific hypsochromic shifts compared to their symmetrical counterparts . This tunability is a key requirement for applications in nonlinear optics and as photoconductive materials in electrophotographic devices [2]. Generic dialkyl squarates are less effective for this purpose due to their different reactivity and selectivity.

Cross-Coupling Partner for Pharmaceutical and Agrochemical Intermediates

The compound serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1]. Its C(sp2)-Cl bonds can be sequentially replaced to construct complex biaryl and alkynyl architectures, which are prevalent in pharmacologically active compounds. The ability to perform two sequential cross-coupling steps on the same cyclobutenedione core is a distinct advantage for building molecular complexity in drug discovery and agrochemical development .

Precursor for Cyclocarbons and Extended Pi-Conjugated Systems

As a key intermediate for the synthesis of 3,4-dialkynyl-3-cyclobutene-1,2-diones, this compound is crucial for accessing precursors to novel carbon allotropes like cyclocarbons (e.g., C18, C24, C30) [1]. The Sonogashira-type coupling of the dichloride with alkynes provides a direct route to these strained, highly conjugated systems. This application is uniquely enabled by the high reactivity of the chlorine substituents, positioning the compound as a valuable building block in fundamental materials science research that cannot be easily replicated with less reactive squaric acid esters.

Application
Selection Property
Validation Focus
Unsymmetrical squaraine dye synthesis
Sequential substitution control for hypsochromic tuning
Absorption tunability in NLO and photoconductive material research
Cross-coupling partner for pharma/agro intermediates
Stepwise C(sp²)–Cl bond functionalization
Construction of complex biaryl and alkynyl architectures
Precursor to cyclocarbons and extended π-systems
High chlorine reactivity for Sonogashira alkynylation
Access to strained conjugated carbon allotrope precursors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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